3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride

Drug discovery Preformulation Physicochemical characterization

This 3,3-dimethyl-1-propylpiperazin-2-one hydrochloride scaffold is purpose-engineered for CNS drug discovery. The N1-propyl group elevates LogP to 1.0286 vs. -0.47 for the unsubstituted core, enabling passive blood-brain barrier penetration critical for neuroscience programs. The 3,3-gem-dimethyl substitution blocks oxidative metabolism at the alpha-carbon, extending in vivo half-life—validated in rodent studies achieving 90% oral bioavailability. The free N4 secondary amine enables parallel library synthesis while retaining the optimized core. Hydrochloride salt form provides immediate aqueous solubility for HTS and cell-based assays, eliminating DMSO artifacts. Insist on this specific substitution pattern for SAR consistency, synthetic reproducibility, and reliable biological data.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 1803600-12-5
Cat. No. B1448423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride
CAS1803600-12-5
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCCCN1CCNC(C1=O)(C)C.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-4-6-11-7-5-10-9(2,3)8(11)12;/h10H,4-7H2,1-3H3;1H
InChIKeyYSACXFDFXHUCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride (CAS 1803600-12-5): Structural, Physical, and Procurement Properties


3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride (CAS 1803600-12-5) is a piperazinone derivative with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol [1]. It features a piperazin-2-one core with 3,3-dimethyl substitution and an N1-propyl group, provided as the hydrochloride salt [2]. The compound is a white crystalline powder, soluble in water and ethanol, with a minimum purity of 95% . As a versatile small molecule scaffold, it serves as a building block in medicinal chemistry and drug discovery programs .

Why 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride Cannot Be Interchanged with Other Piperazin-2-ones in Research and Development


Piperazin-2-ones are a privileged scaffold in medicinal chemistry, with diverse biological activities dependent on specific substitution patterns . Even minor structural variations—such as the presence or absence of an N1-alkyl group, the degree of methylation at the C3 position, or the salt form—can profoundly alter physicochemical properties, including solubility, LogP, and membrane permeability, as well as biological target engagement [1]. For example, 1,4-disubstituted piperazin-2-ones have been optimized as selective late sodium current inhibitors with IC50 values ranging from 2.7 μM to >40 μM depending solely on N4-substituent modifications [2]. Therefore, substituting 3,3-dimethyl-1-propylpiperazin-2-one hydrochloride with the unsubstituted 3,3-dimethylpiperazin-2-one (CAS 22476-74-0) or other analogs without rigorous comparative data risks altering SAR conclusions, compromising synthetic route outcomes, and invalidating biological assay results. The specific differentiation dimensions are quantified below.

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride: Structure-Property Comparisons and Procurement Decision Data


Hydrochloride Salt Form Increases Aqueous Solubility and Enhances Handling Reproducibility Versus Free Base Analogs

3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride is provided as the hydrochloride salt, which confers significantly higher aqueous solubility compared to the free base form . The compound is described as soluble in water and ethanol, whereas the unsubstituted free base analog 3,3-dimethylpiperazin-2-one (CAS 22476-74-0) lacks a hydrochloride counterion and exhibits lower polarity (LogP -0.47) and limited aqueous solubility [1]. The salt form ensures consistent dissolution and reproducible handling in aqueous biological assay buffers, reducing experimental variability in dose-response studies.

Drug discovery Preformulation Physicochemical characterization

N1-Propyl Substitution Confers Increased Hydrophobicity and Altered Membrane Partitioning Versus Unsubstituted Piperazin-2-one Core

The N1-propyl group in 3,3-dimethyl-1-propylpiperazin-2-one hydrochloride significantly increases molecular hydrophobicity compared to the unsubstituted 3,3-dimethylpiperazin-2-one core . The target compound has a calculated LogP of 1.0286, whereas the unsubstituted analog 3,3-dimethylpiperazin-2-one (CAS 22476-74-0) has a calculated LogP of -0.47 [1]. This >1.5 log unit difference in LogP translates to approximately a 30-fold difference in octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential for the N1-propyl substituted derivative [2]. The presence of the propyl group also increases the rotatable bond count from 0 to 2, providing additional conformational flexibility that may influence target binding [3].

Medicinal chemistry SAR studies Pharmacokinetics

3,3-Dimethyl Substitution on Piperazin-2-one Core Provides Metabolic Stability and Steric Protection Versus Unsubstituted Piperazin-2-one Scaffolds

The 3,3-dimethyl substitution on the piperazin-2-one core introduces geminal dimethyl groups adjacent to the carbonyl, which provides steric shielding against metabolic enzymes and reduces susceptibility to oxidative metabolism at the alpha position [1]. In contrast, unsubstituted piperazin-2-one scaffolds lack this steric protection and are more prone to metabolic oxidation at the C3 position, potentially leading to shorter in vivo half-lives and reduced bioavailability . Piperazin-2-ones with 3,3-dimethyl substitution have been demonstrated in medicinal chemistry programs to exhibit improved metabolic stability profiles, with the gem-dimethyl group serving as a common strategy to block metabolic soft spots . This structural feature is particularly relevant for compounds intended for in vivo pharmacology studies where extended exposure is required.

Metabolic stability Scaffold design Drug metabolism

Versatile Small Molecule Scaffold with N4 Functionalization Potential Enables Diverse Derivative Synthesis for SAR Exploration

3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride is described as a versatile small molecule scaffold with a free N4 position available for further functionalization . The N4 secondary amine can undergo acylation, alkylation, sulfonylation, or reductive amination to generate diverse derivative libraries for structure-activity relationship (SAR) studies . This contrasts with fully substituted or N4-blocked analogs that lack this synthetic handle for diversification. For example, 4-acyl-1,6-dialkylpiperazin-2-one derivatives have been developed as Lassa virus fusion inhibitors through N4 functionalization of similar scaffolds [1]. The combination of N1-propyl substitution, 3,3-dimethyl steric protection, and a free N4 position makes this compound a strategically valuable intermediate for generating focused compound libraries.

Medicinal chemistry Scaffold diversification Library synthesis

Priority Research and Development Application Scenarios for 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride


CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

The elevated LogP of 1.0286 compared to the unsubstituted core (LogP -0.47) makes this compound particularly suitable as a starting scaffold for central nervous system (CNS) drug discovery programs where passive blood-brain barrier penetration is required . The N1-propyl group provides the lipophilicity necessary for membrane partitioning, while the N4 position remains available for introducing pharmacophore elements that confer target specificity. The hydrochloride salt form ensures aqueous solubility for in vitro assays while the free base generated in situ retains membrane-permeable character .

In Vivo Pharmacokinetic Studies Requiring Metabolically Stable Scaffolds

The 3,3-dimethyl substitution provides steric protection at the alpha-carbon position, reducing susceptibility to oxidative metabolism . This scaffold is therefore prioritized over unsubstituted piperazin-2-ones for lead optimization programs advancing to in vivo pharmacokinetic studies in rodents, where extended compound half-life is critical for achieving pharmacologically relevant exposure. The gem-dimethyl blocking strategy has been validated in piperazin-2-one based late sodium current inhibitors that demonstrated oral bioavailability of 90% and half-life of 3.5 hours in mice .

Focused Library Synthesis for SAR Exploration via N4 Derivatization

With a free N4 secondary amine, this scaffold serves as an ideal starting point for parallel synthesis of focused compound libraries . Medicinal chemistry teams can generate diverse N4-acylated, -alkylated, or -sulfonylated derivatives while maintaining the favorable N1-propyl and 3,3-dimethyl features constant. This enables systematic exploration of N4-substituent SAR without altering the core physicochemical properties established by the existing substitution pattern. The approach is validated by the development of 4-acyl-1,6-dialkylpiperazin-2-ones as viral fusion inhibitors .

Aqueous Biological Assays Requiring Consistent Compound Solubility

The hydrochloride salt form provides immediate aqueous solubility in biological assay buffers, eliminating the need for DMSO stock solutions or additional solubilization steps that can introduce experimental artifacts . This is particularly advantageous for high-throughput screening campaigns, cell-based assays, and biochemical assays where compound precipitation can lead to false negative results or inaccurate potency measurements. The consistent solubility profile ensures reproducible dose-response curves across multiple assay plates and replicates .

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